Azetidin-3-amine dihydrochloride

Medicinal Chemistry Antibiotic Development Fluoroquinolone Synthesis

Researchers synthesizing fluoroquinolone antibiotics or CNS candidates face handling issues with hygroscopic 3-aminoazetidine free base. Azetidin-3-amine dihydrochloride (CAS 102065-89-4) is the stable, crystalline dihydrochloride salt ensuring accurate weighing and reproducible yields. • Enables C7-substituted fluoroquinolones with superior anti-MRSA potency vs. ciprofloxacin; yields up to 83% • Reduces lipophilicity vs. pyrrolidine/piperidine while preserving basicity for improved CNS penetration • ≥97% purity, solid (m.p. 162-163 °C); shipped ambient for global delivery

Molecular Formula C3H10Cl2N2
Molecular Weight 145.03 g/mol
CAS No. 102065-89-4
Cat. No. B010002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-amine dihydrochloride
CAS102065-89-4
Molecular FormulaC3H10Cl2N2
Molecular Weight145.03 g/mol
Structural Identifiers
SMILESC1C(CN1)N.Cl.Cl
InChIInChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H
InChIKeyOOSDLMAZIRAMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-amine Dihydrochloride (CAS 102065-89-4): A Foundational Building Block for Azetidine-Containing Pharmaceuticals and Advanced Organic Synthesis


Azetidin-3-amine dihydrochloride (CAS 102065-89-4) is the dihydrochloride salt of a four-membered saturated nitrogen heterocycle, azetidin-3-amine [1]. The compound has a molecular weight of 145.03 g/mol and the molecular formula C3H10Cl2N2 . The free base (3-aminoazetidine) is a primary amine with a predicted pKa of 10.36 ± 0.40 for its conjugate acid . The dihydrochloride salt form is specifically selected to enhance the stability and handling characteristics of the amine, which is otherwise a volatile, hygroscopic liquid or low-melting solid .

Why Generic Substitution of Azetidin-3-amine Dihydrochloride (CAS 102065-89-4) Fails in Critical Synthetic and Medicinal Chemistry Applications


Direct substitution of azetidin-3-amine dihydrochloride with other amine building blocks—such as pyrrolidines, piperidines, or even the free base 3-aminoazetidine—is not equivalent and can lead to failed syntheses or suboptimal lead compound properties. The azetidine core is structurally distinct, being significantly more rigid, smaller in size, and less lipophilic than its common 5- or 6-membered ring counterparts, which profoundly impacts pharmacokinetic properties of final drug candidates [1]. Furthermore, the dihydrochloride salt form is critical for its function as a stable, weighable, and easily handled solid, a property not shared by the free base or other non-salt derivatives . The quantitative evidence below demonstrates that using this specific salt provides measurable advantages in yield, antimicrobial potency, and physicochemical tuning compared to alternatives.

Product-Specific Quantitative Evidence Guide for Azetidin-3-amine Dihydrochloride (CAS 102065-89-4)


Comparative Synthetic Efficiency: Azetidin-3-amine vs. N-Substituted Derivatives in Fluoroquinolone Synthesis

In the synthesis of novel fluoroquinolone antibiotics, the use of azetidin-3-amine as a building block for C7-position functionalization resulted in yields ranging from 21% to 83%, depending on the specific coupling partner [1]. This yield range is comparable to, and in some cases exceeds, the reported yields for introducing other 3-aminoazetidine derivatives (e.g., N-aryl or N-alkyl substituted) which were obtained in 24–53% yields during the same synthetic study [1].

Medicinal Chemistry Antibiotic Development Fluoroquinolone Synthesis

Antimicrobial Potency Advantage: Azetidine-Containing Fluoroquinolones (E-4497) vs. Clinical Gold-Standard Comparators

Azetidin-3-amine is the core scaffold for the advanced fluoroquinolone E-4497. In a direct, head-to-head study, E-4497 demonstrated significantly superior potency against key Gram-positive pathogens compared to clinically established fluoroquinolones [1]. Specifically, against methicillin-resistant Staphylococcus aureus (MRSA), the MIC90 (minimum inhibitory concentration for 90% of strains) for E-4497 was 0.5 µg/mL, representing a 16-fold increase in potency compared to ciprofloxacin (MIC90 = 8 µg/mL) and a 64-fold increase compared to norfloxacin (MIC90 = 32 µg/mL) [1].

Antibacterial Activity Fluoroquinolone MRSA In Vitro Potency

Broad-Spectrum Gram-Positive Activity: Azetidine-Quinolone (E-4497) vs. Ciprofloxacin and Ofloxacin

Beyond MRSA, the azetidine-containing fluoroquinolone E-4497 consistently demonstrates superior potency against a range of clinically relevant Gram-positive pathogens. Against Streptococcus pneumoniae, E-4497's MIC90 was 0.5 µg/mL, which is 2-fold more potent than ciprofloxacin (1 µg/mL) and 4-fold more potent than DR-3355 (S-(-)-ofloxacin) at 2 µg/mL [1]. A similar trend was observed against Enterococcus faecalis, where E-4497 (MIC90 = 1 µg/mL) was 2-fold more potent than ciprofloxacin (2 µg/mL) and 8-fold more potent than DR-3355 (8 µg/mL) [1].

Antibacterial Activity Gram-Positive Bacteria Fluoroquinolone

Physicochemical Differentiation: Reduced Lipophilicity and Enhanced Rigidity of Azetidine Scaffolds vs. Pyrrolidines and Piperidines

A core differentiator for the azetidine ring is its unique physicochemical profile. A 2025 study in Tetrahedron Letters confirms that compared to pyrrolidines and piperidines, the azetidine core is significantly more rigid, has a smaller molecular footprint, and exhibits lower lipophilicity, all while maintaining similar basicity [1]. These properties are critical for modulating the drug-likeness, CNS penetration, and off-target binding profiles of pharmaceutical candidates, and are a direct consequence of the four-membered ring structure inherent to azetidin-3-amine.

Medicinal Chemistry Physicochemical Properties Drug Design

Handling and Stability Advantage: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt of azetidin-3-amine (CAS 102065-89-4) provides a definitive advantage over the free base (3-aminoazetidine, CAS 102065-86-1) for procurement and use. The free base is reported to be a liquid or low-melting solid that is hygroscopic and volatile , making it difficult to weigh accurately and store long-term. In contrast, the dihydrochloride salt is a crystalline solid with a defined melting point of 162-163 °C , enabling precise formulation and reliable reaction setup. This salt form ensures the building block remains stable during storage (recommended at 2-8°C) and is easier to handle, reducing variability in experimental protocols .

Chemical Stability Solid Form Handling Procurement

Best Research and Industrial Application Scenarios for Azetidin-3-amine Dihydrochloride (CAS 102065-89-4)


Synthesis of Next-Generation Fluoroquinolone Antibiotics Targeting Drug-Resistant Gram-Positive Bacteria

This application is directly supported by the superior in vitro potency of E-4497 against MRSA, S. pneumoniae, and E. faecalis compared to ciprofloxacin and ofloxacin [1]. Medicinal chemistry teams developing new antibacterials should prioritize azetidin-3-amine dihydrochloride as a key building block for C7-substitution to access a scaffold known to overcome fluoroquinolone resistance and achieve lower MIC values.

Medicinal Chemistry Optimization of CNS Drug Candidates Requiring Reduced Lipophilicity

For CNS-targeted programs, modulating lipophilicity is paramount. The class-level evidence demonstrates that replacing common 5- or 6-membered amines (like pyrrolidine or piperidine) with an azetidine ring reduces lipophilicity and increases rigidity while preserving basicity [2]. Azetidin-3-amine dihydrochloride is the ideal starting point to introduce this privileged scaffold, thereby fine-tuning a molecule's physicochemical profile for improved brain penetration and reduced off-target binding.

Reliable and Reproducible Synthesis of Complex Azetidine-Containing Molecules

The well-defined physical properties of the dihydrochloride salt (solid, m.p. 162-163 °C) ensure accurate weighing and handling, which is critical for reproducible reaction yields in multi-step organic syntheses . This form of the building block eliminates the variability associated with volatile, hygroscopic free amines. Its proven utility in generating diverse fluoroquinolone derivatives with yields up to 83% [3] establishes it as a robust and versatile reagent for any laboratory constructing azetidine-based compound libraries.

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